molecular formula C18H30O4 B14237783 (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid CAS No. 254759-92-7

(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid

Cat. No.: B14237783
CAS No.: 254759-92-7
M. Wt: 310.4 g/mol
InChI Key: XNLHLEJXKYBHSD-QGZVFWFLSA-N
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Description

(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid is a hydroperoxide derivative of linoleic acid, an essential fatty acid. This compound is part of the oxylipin family, which are oxygenated derivatives of fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxide derivatives. The reaction conditions often include a controlled environment with specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express lipoxygenase enzymes. The microorganisms are cultured in bioreactors under optimal conditions to produce the desired hydroperoxide in large quantities.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of secondary products such as aldehydes and ketones.

    Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.

    Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.

Major Products

    Aldehydes and Ketones: Resulting from further oxidation.

    Hydroxyl Derivatives: Formed through reduction.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study oxidation mechanisms and reaction kinetics.

    Biology: Investigated for its role in cell signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases.

    Industry: Utilized in the production of bio-based materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating gene expression related to inflammation and metabolism. The compound’s hydroperoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (9S)-9-hydroxyoctadeca-10,12-dienoic acid: A hydroxyl derivative with similar biological activities.

    (13S)-hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxide derivative with distinct biological roles.

    (9R)-9-hydroperoxyoctadeca-6,10,12-trienoic acid: The enantiomer of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple conjugated double bonds. These structural features contribute to its distinct reactivity and biological functions compared to other similar compounds.

Properties

CAS No.

254759-92-7

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8-9,11-12,14,17,21H,2-5,7,10,13,15-16H2,1H3,(H,19,20)/t17-/m1/s1

InChI Key

XNLHLEJXKYBHSD-QGZVFWFLSA-N

Isomeric SMILES

CCCCCC=CC=C[C@H](CC=CCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CC=CC(CC=CCCCCC(=O)O)OO

Origin of Product

United States

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